molecular formula C11H10F2O3 B1624793 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde CAS No. 362718-98-7

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde

Cat. No.: B1624793
CAS No.: 362718-98-7
M. Wt: 228.19 g/mol
InChI Key: QQIQCVYBOCMZBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-cyclopropyloxy-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-11(13)16-9-4-1-7(6-14)5-10(9)15-8-2-3-8/h1,4-6,8,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIQCVYBOCMZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464060
Record name 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362718-98-7
Record name 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways for 3-Cyclopropoxy-4-Difluoromethoxy-Benzaldehyde

Sequential Alkylation via Nucleophilic Substitution

The most widely documented approach involves sequential alkylation of a hydroxyl-substituted benzaldehyde precursor. Two distinct strategies dominate this category:

Halogen-Mediated Alkylation Followed by Difluoromethoxylation

Patents CN102690194A and CN102690194B describe a two-step process starting with 3-halo-4-hydroxybenzaldehyde (where halogen = Cl, Br, or I). In the first step, cyclopropylmethanol undergoes nucleophilic substitution with the hydroxyl group under basic conditions. For example, 3-bromo-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in acetone at 70°C using potassium hydride (KH) as a base, yielding 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with 80–92% efficiency.

The second step introduces the difluoromethoxy group via reaction with chlorodifluoroacetic acid derivatives. In dimethyl sulfoxide (DMSO) at 70°C, 3-cyclopropylmethoxy-4-hydroxybenzaldehyde reacts with sodium chlorodifluoroacetate, producing the target aldehyde in near-quantitative yields.

Hydroxybenzaldehyde Alkylation with Cyclopropylmethyl Bromide

A complementary method from the Journal of Chemical and Pharmaceutical Research utilizes 4-difluoromethoxy-3-hydroxybenzaldehyde as the starting material. Treatment with cyclopropylmethyl bromide in N,N-dimethylformamide (DMF) and potassium carbonate at 70–80°C achieves 80% yield. This route emphasizes the reversibility of substitution order, demonstrating that difluoromethoxylation can precede cyclopropoxy group introduction.

One-Pot Synthesis in Polar Aprotic Solvents

A high-yield single-step protocol is detailed in ChemicalBook’s synthetic records. Combining 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethylcyclopropane in DMSO and potassium carbonate at 70°C for 4 hours achieves 99% conversion. Potassium iodide acts as a catalytic accelerator, minimizing side reactions.

Reaction Optimization and Critical Parameters

Solvent Selection and Base Compatibility

Reaction efficiency correlates strongly with solvent polarity:

Solvent Base Temperature (°C) Yield (%) Purity (%) Reference
Acetone KH 70 80 92.5
DMSO K₂CO₃ 70 99 >95
DMF NaH 130 85 85.6
Cyclopropylmethanol NaH 100 82 88

Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize intermediates, whereas protic solvents (e.g., cyclopropylmethanol) require higher temperatures. Strong bases such as KH or NaH are essential for deprotonating hydroxyl groups but necessitate inert atmospheres to prevent oxidation.

Halogen Substituent Effects

Bromine and iodine substituents on the benzaldehyde ring exhibit superior leaving-group ability compared to chlorine. For instance, 3-iodo-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in DMF at 130°C to yield 85% product, whereas the chloro analog requires 100°C for 82% yield.

Oxidative Stability Considerations

The aldehyde functional group necessitates mild oxidation conditions. While patents describe using aqueous sodium chlorite and sulfamic acid for subsequent oxidation to the benzoic acid, this step is omitted when isolating the aldehyde. Stabilizing agents like anhydrous magnesium sulfate are critical during workup to prevent aldehyde hydration.

Comparative Analysis of Methodologies

Yield and Scalability

The one-pot DMSO-mediated method achieves near-quantitative yields (99%) and is scalable to industrial production due to simplified purification. In contrast, sequential alkylation methods, though flexible in substitution order, require intermediate isolation, reducing overall efficiency to 80–92%.

Purity and Byproduct Formation

Chromatographic analyses reveal that higher reaction temperatures (>100°C) correlate with increased byproducts, such as dialkylated derivatives. The DMF-based method at 130°C results in 85.6% purity, whereas room-temperature chlorodifluoroacetate reactions maintain >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclopropoxy-4-difluoromethoxy-benzoic acid.

    Reduction: 3-Cyclopropoxy-4-difluoromethoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the downregulation of Smad2/3 phosphorylation, which plays a key role in the EMT process .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
  • CAS No.: 151103-09-2
  • Molecular Formula : C₁₂H₁₂F₂O₃
  • Molecular Weight : 242.22 g/mol
  • Structure : A benzaldehyde core with a cyclopropoxymethyl (-O-CH₂-C₃H₅) group at position 3 and a difluoromethoxy (-O-CF₂H) group at position 4 .

Key Properties :

  • Role : Critical intermediate in synthesizing Roflumilast (a PDE4 inhibitor for chronic obstructive pulmonary disease) .
  • Functional Groups :
    • Cyclopropoxymethyl : Enhances metabolic stability due to steric hindrance and reduced enzymatic degradation.
    • Difluoromethoxy : Improves lipophilicity and bioavailability via fluorine’s electron-withdrawing effects .
  • Synthesis : Typically derived from 3-hydroxy-4-benzyloxybenzaldehyde via sequential alkylation with cyclopropylmethyl bromide and sodium chlorodifluoroacetate under basic conditions (e.g., K₂CO₃/DMF) .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name CAS No. Substituents (Position 3/4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde 151103-09-2 Cyclopropoxymethyl / Difluoromethoxy C₁₂H₁₂F₂O₃ 242.22 High lipophilicity; PDE4 inhibitor intermediate
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 Methoxy / Difluoromethoxy C₈H₆F₂O₃ 188.13 Lower metabolic stability vs. cyclopropoxy analog
4-(Benzyloxy)-3-phenethoxybenzaldehyde - Benzyloxy / Phenethoxy C₂₂H₂₀O₃ 344.40 Bulky substituents reduce solubility; used in polyphenol synthesis
3,4-Dihydroxybenzeneacrylic acid (Caffeic Acid) 331-39-5 Hydroxyl / Hydroxyl C₉H₈O₄ 180.16 Polar, antioxidant properties; limited bioavailability
4-(Bromomethyl)benzaldehyde 51359-78-5 Bromomethyl / H C₈H₇BrO 199.05 Reactive halogen; hazardous handling

Biological Activity

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde (CAS No. 362718-98-7) is an organic compound notable for its unique structural features, including a cyclopropoxy group and difluoromethoxy moiety attached to a benzaldehyde backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pulmonary diseases and cellular processes.

  • Molecular Formula : C11H10F2O3
  • Molecular Weight : 232.19 g/mol
  • Structure : The compound features a benzene ring substituted with cyclopropoxy and difluoromethoxy groups, contributing to its distinct reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity through its interaction with key molecular pathways. Notably, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition occurs via the downregulation of Smad2/3 phosphorylation, which is crucial for EMT processes involved in pulmonary fibrosis and other fibrotic diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular processes:

  • Inhibition of EMT : The compound effectively inhibits TGF-β1-induced EMT, which is vital in the progression of pulmonary fibrosis .
  • Cytotoxicity : Preliminary evaluations suggest cytotoxic effects on certain cancer cell lines, although further studies are needed to quantify this activity.

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

  • Pulmonary Fibrosis Model : In vivo studies using bleomycin-induced pulmonary fibrosis models have shown that the compound reduces fibrosis markers and improves lung function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds, particularly those exhibiting anti-inflammatory and anti-fibrotic properties:

Compound NameKey ActivityReference
Roflumilast (3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzamide)PDE4 inhibition, anti-inflammatory
3-Fluoro-4-trifluoromethoxy-benzaldehydeAntitumor activity
2-Methoxy-4-trifluoromethoxy-benzaldehydeAnti-inflammatory

Case Studies

Research articles highlight the potential therapeutic applications of this compound:

Q & A

What are the standard synthetic routes for 3-cyclopropoxy-4-difluoromethoxy-benzaldehyde, and how can reaction conditions be optimized for higher yields?

Basic : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with cyclopropoxy and difluoromethoxy precursors under reflux in polar aprotic solvents like DMF or ethanol, often with catalysts such as potassium carbonate or acetic acid .
Advanced : Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility), controlling stoichiometry to minimize side reactions, or using microwave-assisted synthesis to reduce reaction time. Purity can be enhanced via column chromatography with gradients of ethyl acetate/petroleum ether .

How is structural characterization of this compound performed, and what advanced techniques resolve crystallographic ambiguities?

Basic : Routine characterization includes 1H^1H/13C^{13}C NMR for functional group identification and IR spectroscopy for aldehyde (-CHO) and ether (-O-) bond validation .
Advanced : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemical uncertainties. For example, weak hydrogen bonds (e.g., CH-π\pi interactions) and dihedral angles between aromatic rings can be quantified, as demonstrated in dialdehyde derivatives .

What biological activities are associated with structurally related difluoromethoxy-benzaldehyde derivatives, and how are structure-activity relationships (SAR) studied?

Basic : Related compounds exhibit moderate anticancer and antimicrobial activities. For instance, 4-(difluoromethoxy)-3-hydroxybenzaldehyde shows enhanced solubility due to the hydroxyl group, while fluorinated analogs display higher binding affinity .
Advanced : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing cyclopropoxy with trifluoromethyl) and testing against cancer cell lines (e.g., IC50_{50} assays). Computational docking models predict interactions with target proteins like kinases or membrane receptors .

What methods ensure high purity of this compound, and how are trace impurities identified?

Basic : Purity ≥97% is achieved via recrystallization or silica gel chromatography. Thin-layer chromatography (TLC) monitors reaction progress .
Advanced : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) identifies trace impurities (e.g., unreacted intermediates). Nuclear Overhauser effect (NOE) NMR experiments detect stereoisomeric contaminants .

What reaction mechanisms govern the formation of macrocyclic compounds from this compound?

Advanced : The aldehyde group undergoes [1+1] or [2+2] condensation with polyamines, forming Schiff bases. Reaction kinetics depend on pH and temperature. For example, acidic conditions favor imine formation, while alkaline conditions may lead to aldol side reactions .

How do researchers address challenges in crystallizing this compound derivatives?

Advanced : Slow evaporation from dichloromethane/hexane mixtures promotes crystal growth. SHELXL refines twinned or high-resolution data, while SHELXD solves phase problems via Patterson methods. Weak intermolecular interactions (e.g., CH-O hydrogen bonds) stabilize crystal packing .

What protocols ensure the compound’s stability during storage and handling?

Basic : Store under inert gas (N2_2) at −20°C in amber vials to prevent oxidation. Use PPE (gloves, goggles) due to skin/eye irritation risks .
Advanced : Degradation studies under accelerated conditions (40°C/75% RH) monitor aldehyde oxidation to carboxylic acids. Stabilizers like BHT (butylated hydroxytoluene) are added to prolong shelf life .

How are contradictions in biological activity data resolved for this compound class?

Advanced : Variability may arise from assay conditions (e.g., cell line specificity) or impurities. Meta-analyses compare data across studies, while orthogonal assays (e.g., enzymatic vs. cell-based) validate targets. Collaborative reproducibility studies are critical .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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